molecular formula C17H18ClNO B5817608 2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide CAS No. 6635-11-6

2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B5817608
CAS No.: 6635-11-6
M. Wt: 287.8 g/mol
InChI Key: MVQOAOAOSIVRFB-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methyl group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylbenzoic acid and 4-isopropylaniline.

    Amidation Reaction: The 2-chloro-4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 4-isopropylaniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
  • 2-chloro-4-fluoro-N-methyl-N-[4-(propan-2-yl)phenyl]benzamide

Uniqueness

2-chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-4-methyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)19-17(20)15-9-4-12(3)10-16(15)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOAOAOSIVRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984975
Record name 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-11-6
Record name 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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